2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol
Description
Properties
IUPAC Name |
2-[(4,5-diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c22-15-12-23-16(20-15)11-17-21-18(13-7-3-1-4-8-13)19(24-17)14-9-5-2-6-10-14/h1-10,12,22H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDJKFFBDIVTLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)CC3=NC(=CS3)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701238439 | |
| Record name | 2-[(4,5-Diphenyl-2-thiazolyl)methyl]-4-thiazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701238439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860651-50-9 | |
| Record name | 2-[(4,5-Diphenyl-2-thiazolyl)methyl]-4-thiazolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860651-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4,5-Diphenyl-2-thiazolyl)methyl]-4-thiazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701238439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol typically involves the formation of the thiazole ring followed by the introduction of the diphenyl groups. Common synthetic routes include the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. Reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it could induce apoptosis by interacting with specific proteins involved in cell cycle regulation .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Thiazole Derivatives
Key Observations :
- Substituent Effects : Halogenated analogs (e.g., Cl/F-substituted derivatives in ) exhibit isostructural crystallinity but differ in packing due to steric and electronic effects. The target compound’s diphenyl groups may enhance π-π stacking compared to halogenated variants.
Electronic and Computational Insights
Table 2: Computational Data for Heteroatom-Substituted Thiazoles
Key Observations :
- Heteroatom Influence : Thiazoles with sulfur (SE) exhibit lower proton transfer energy barriers compared to oxazole (OE) or imidazole (NE) analogs due to sulfur’s polarizability and electron-donating effects . The target compound’s thiazole core likely shares this trait, favoring stability in excited-state intramolecular proton transfer (ESIPT) processes.
- Planarity and Conformation : SE and the target compound both feature near-planar aromatic systems, which may enhance intermolecular interactions in solid-state packing .
Table 3: Bioactivity of Selected Thiazole Derivatives
Key Observations :
- Mechanistic Similarities : Thiazole derivatives with hydroxyl or carboxylate groups (e.g., ) show protease inhibition, suggesting the target compound’s hydroxyl group may confer similar activity.
- ADMET Predictions : The diphenyl groups in the target compound may improve lipid membrane permeability but could reduce aqueous solubility compared to smaller analogs .
Crystallographic and Packing Behavior
- Isostructurality : Halogenated thiazole hybrids (e.g., compounds 4 and 5 in ) crystallize in triclinic P 1̄ symmetry with two independent molecules per asymmetric unit. The target compound’s bulkier diphenyl groups may disrupt this packing, favoring alternative symmetry or solvent interactions.
- Hydrogen Bonding: The hydroxyl group in the target compound could form O–H···N/S bonds, analogous to phenol-containing SE , enhancing crystal cohesion compared to non-hydroxylated derivatives.
Biological Activity
2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol is a heterocyclic compound characterized by its thiazole ring structure. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications. The thiazole moiety is known for diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
| Property | Value |
|---|---|
| IUPAC Name | 2-[(4,5-diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol |
| Molecular Formula | C19H14N2OS2 |
| Molecular Weight | 350.5 g/mol |
| CAS Number | 860651-50-9 |
Antimicrobial Activity
Research indicates that 2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi.
For example:
- Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli were reported as low as 0.22 μg/mL for certain derivatives containing similar thiazole structures .
Additionally, this compound showed synergistic effects when used in combination with other antibiotics like ciprofloxacin and ketoconazole, enhancing their efficacy against resistant strains .
Antifungal Activity
The compound also displays antifungal activity with notable effectiveness against Candida albicans. The MIC values ranged from 16.69 to 78.23 µM depending on the derivative tested . This suggests a promising potential for therapeutic applications in treating fungal infections.
Anticancer Properties
The anticancer potential of 2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol has been explored in various studies. It has shown cytotoxic effects on several cancer cell lines:
The structure–activity relationship (SAR) studies indicate that the presence of the thiazole ring is crucial for its cytotoxic activity. Modifications to the phenyl groups also significantly influence its effectiveness against cancer cells .
Study on Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of thiazole derivatives similar to 2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol:
- Compounds were tested against Gram-positive and Gram-negative bacteria.
- The results indicated that these compounds significantly inhibited bacterial growth with MIC values ranging from 4.69 to 22.9 µM for various pathogens .
Study on Anticancer Activity
Another study focused on the anticancer activity of thiazole derivatives:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol?
- Methodological Answer : The compound can be synthesized via condensation reactions under reflux conditions. For example, a mixture of precursors (e.g., substituted thiazoles and aldehydes) in ethanol or DMF is heated to 80–100°C for 2–6 hours. Purification involves recrystallization from ethanol-DMF mixtures (1:1) to yield high-purity crystals .
Q. How is the purity and structural integrity of this compound validated after synthesis?
- Methodological Answer : Purity is confirmed using high-resolution NMR to detect impurities (e.g., residual solvents or unreacted precursors). Elemental analysis (C, H, N, S) provides quantitative validation of composition, with deviations ≤0.3% indicating acceptable purity. Mass spectrometry (EI or ESI) further confirms molecular weight .
Q. What spectroscopic techniques are critical for characterizing thiazole derivatives like this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.0 ppm) and thiazole carbons (δ 150–165 ppm). Overlapping signals may require 2D experiments (e.g., COSY, HSQC) .
- FTIR : Identify C=N (1650–1600 cm⁻¹) and C-S (690–620 cm⁻¹) stretches.
- UV-Vis : Monitor π→π* transitions in aromatic/thiazole systems (λmax ~250–300 nm).
Advanced Research Questions
Q. How can hydrogen bonding networks in the crystal structure of this compound be systematically analyzed?
- Methodological Answer : Graph set analysis (G. R. Desiraju formalism) is used to classify hydrogen bonds (e.g., D, S motifs). For example, N–H···O/S interactions are mapped using crystallographic software (Mercury, PLATON), and patterns are quantified to predict packing stability .
Q. What challenges arise when refining the crystal structure using SHELX, and how are they resolved?
- Methodological Answer : Common issues include high thermal motion in flexible substituents (e.g., methyl groups) and twinning. Refinement in SHELXL involves:
- Applying restraints (e.g., DFIX, SIMU) to disordered regions.
- Using TWIN and BASF commands for twinned data.
- Validating with R1/wR2 residuals (<5% for high-resolution data) .
Q. How can molecular docking studies predict the bioactivity of this compound against target proteins?
- Methodological Answer : Docking software (AutoDock Vina, GOLD) is used to simulate ligand-receptor interactions. For example, the thiazole core may form π-π stacking with aromatic residues (e.g., Phe, Tyr), while hydroxyl groups participate in hydrogen bonds with catalytic sites. Pose validation requires RMSD ≤2.0 Å compared to co-crystallized ligands .
Q. How to resolve contradictions between experimental spectroscopic data and computational predictions (e.g., NMR shifts)?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Solutions include:
- Recalculating DFT-derived shifts (B3LYP/6-31G*) with explicit solvent models (IEF-PCM).
- Experimental validation via variable-temperature NMR to assess dynamic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
